molecular formula C7H11N3O B1419388 3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole CAS No. 936940-68-0

3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole

Cat. No. B1419388
CAS RN: 936940-68-0
M. Wt: 153.18 g/mol
InChI Key: DIYORNGAPDTTKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole is a compound with the molecular formula C7H11N3O and a molecular weight of 153.18 . It is a liquid at room temperature . The compound has attracted the attention of scientists from various fields.


Synthesis Analysis

The synthesis of compounds like 3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The structure of 3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole is a liquid at room temperature . It has a molecular weight of 153.18 .

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring, a component of 3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole, is widely used in medicinal chemistry to develop compounds for treating human diseases. Its saturated nature allows for efficient exploration of pharmacophore space due to sp3 hybridization, contributing to the stereochemistry of the molecule and providing increased three-dimensional coverage .

Treatment of Autoimmune Diseases

Recent studies have shown that pyrrolidine derivatives, like 3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole, can act as inverse agonists for the retinoic acid-related orphan receptor γ (RORγt). This receptor is involved in autoimmune diseases, and modifying the stereochemistry of pyrrolidine derivatives has been beneficial for activity .

Synthesis Strategies

The synthesis of pyrrolidine derivatives, including 3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole, can be approached by constructing the ring from different cyclic or acyclic precursors or by functionalizing preformed pyrrolidine rings, such as proline derivatives. This flexibility in synthesis strategies aids in the design of compounds with varied biological profiles .

Antiviral Agents

Indole derivatives, which share structural similarities with pyrrolidine derivatives, have been reported to possess significant antiviral activities. This suggests that compounds like 3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole could be explored for their potential as antiviral agents .

Cognitive Function Enhancement

Pyrrolidine derivatives have been investigated for their role in enhancing synaptic plasticity and cognitive function. For instance, selective phosphodiesterase 9 (PDE9) inhibitors that include pyrrolidine structures have shown promise in improving cognitive abilities in rodents .

Antitumor Activity

The antitumor activity of pyrrolidine derivatives has been evaluated in vitro. Compounds like 3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole have been tested against human malignant melanoma cells, indicating their potential use in cancer treatment .

Mechanism of Action

    Target of Action

    • One study discusses the design of molecules with a similar pyrrolidine scaffold. For instance, bicyclic sulfonamide derivatives showed potency towards RORγt (a nuclear receptor involved in immune regulation) but also had undesirable activity against pregnane X receptor (PXR). PXR plays a role in detoxification and clearance of foreign substances from the body.

properties

IUPAC Name

3-methyl-4-pyrrolidin-2-yl-1,2,5-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5-7(10-11-9-5)6-3-2-4-8-6/h6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYORNGAPDTTKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672390
Record name 3-Methyl-4-(pyrrolidin-2-yl)-1,2,5-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole

CAS RN

936940-68-0
Record name 3-Methyl-4-(2-pyrrolidinyl)-1,2,5-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936940-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-4-(pyrrolidin-2-yl)-1,2,5-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole
Reactant of Route 2
3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole
Reactant of Route 3
3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole
Reactant of Route 4
3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole
Reactant of Route 5
3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole
Reactant of Route 6
3-Methyl-4-pyrrolidin-2-YL-1,2,5-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.